4-(((2R,4S,5R)-4,5-Dihydroxytetrahydro-2H-pyran-2-yl)amino)-1,3,5-triazin-2(1H)-one
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Overview
Description
2-Deoxy-D-β-ribopyranosyl-5-azacytosine is an impurity of Decitabine. It has potential carcinogenic activity.
Mechanism of Action
Target of Action
Decitabine impurity 8, also known as 2-Deoxy-D-beta-ribopyranosyl-5-azacytosine, primarily targets DNA methyltransferases (DNMTs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in the regulation of gene expression .
Mode of Action
Decitabine is a cytidine analogue that integrates into cellular DNA and inhibits the action of DNMTs . This results in global hypomethylation and corresponding alterations in gene expression . It’s worth noting that decitabine can only be incorporated into DNA strands .
Biochemical Pathways
Decitabine affects several biochemical pathways. It has been found to promote the generation and differentiation of regulatory T (Treg) cells, augmenting their immunosuppressive function . It also disrupts mitosis via DNMT1-DNA adducts, challenging the prevailing notion that DNA demethylation is the primary mechanism of action of decitabine .
Pharmacokinetics
Decitabine is phosphorylated inside cells by the sequential action of deoxycytidine kinase, nucleotide monophosphate kinase, and nucleotide diphosphate kinase, prior to being incorporated into newly synthesized DNA by DNA polymerase . The plasma half-life of decitabine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue .
Result of Action
The result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This leads to the reactivation of tumor suppressor genes silenced by aberrant DNA methylation, a frequent event in all types of cancer . It has been shown to have potent antineoplastic activity .
Action Environment
The action of decitabine is influenced by environmental factors. For instance, the lengthy exposure of decitabine in water increases the potential loss of potency and impurity formation due to the hydrolysis of the product by water . Also, pH and temperature are two critical factors that cause decitabine to degrade in the aqueous environment .
Properties
CAS No. |
157771-78-3 |
---|---|
Molecular Formula |
C8H12N4O4 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(13)5(14)2-16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1 |
InChI Key |
HFKZDWIVHJCSBE-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CO[C@H]1N2C=NC(=NC2=O)N)O)O |
SMILES |
C1C(C(COC1NC2=NC=NC(=O)N2)O)O |
Canonical SMILES |
C1C(C(COC1N2C=NC(=NC2=O)N)O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-Deoxy-D-β-ribopyranosyl-5-azacytosine; 4-Amino-1-(2-deoxy-β-D-erythro-pentopyranosyl)-1,3,5-triazin-2(1H)-one |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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